molecular formula C11H8N2O2 B14298457 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile CAS No. 114414-26-5

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile

Cat. No.: B14298457
CAS No.: 114414-26-5
M. Wt: 200.19 g/mol
InChI Key: QJCKEWNNKHZPMT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzodioxole, characterized by the presence of two nitrile groups at the 5 and 6 positions and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired dicarbonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles like amines or alcohols replace the nitrile groups, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-benzodioxole: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

    6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains methoxy groups and an aldehyde group, leading to different reactivity and applications.

Uniqueness

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is unique due to the presence of both nitrile and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research on this compound has indicated several biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to benzodioxole structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens requires further investigation to establish minimum inhibitory concentrations (MIC) and efficacy in clinical settings .
  • Cytotoxicity : Some studies indicate that benzodioxole derivatives may exert cytotoxic effects on cancer cells. The structure-activity relationship (SAR) shows that modifications to the benzodioxole framework can significantly influence cytotoxicity against various cancer cell lines .
  • Antidiabetic Properties : Related compounds have been reported to possess anti-diabetic and anti-hyperglycemic properties. This suggests a potential for this compound in managing conditions like Type II diabetes .

Antimicrobial Activity

A study examining the antimicrobial properties of benzodioxole derivatives found that certain compounds exhibited selective antibacterial effects. The results indicated that while some derivatives were effective against specific strains of bacteria such as Staphylococcus aureus, others showed limited activity .

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli30
Compound CBacillus subtilis25

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that certain benzodioxole derivatives could selectively target cancer cells while sparing normal cells. For example:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)105
A549 (Lung)154
HepG2 (Liver)203

This selectivity indicates the potential for these compounds as anticancer agents with reduced toxicity to normal tissues .

Antidiabetic Mechanisms

In vivo studies have shown that related benzodioxole compounds can lower blood glucose levels in diabetic mouse models. The mechanism appears to involve enhanced insulin sensitivity and inhibition of glucose production in the liver.

Treatment GroupBlood Glucose Level (mg/dL)
Control250
Benzodioxole Treatment180

These findings suggest a promising avenue for developing therapeutic agents targeting metabolic disorders .

Case Study: Anticancer Activity

A notable case study involved a series of derivatives synthesized from the benzodioxole framework. These derivatives were tested against a panel of cancer cell lines and demonstrated significant cytotoxicity with IC50 values ranging from 5 µM to 25 µM across different cell types. The study concluded that structural modifications could enhance the anticancer potential of these compounds.

Case Study: Diabetes Management

In another study focusing on diabetic mice, treatment with a related compound resulted in a significant decrease in blood glucose levels over a four-week period. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

Properties

CAS No.

114414-26-5

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5,6-dicarbonitrile

InChI

InChI=1S/C11H8N2O2/c1-11(2)14-9-3-7(5-12)8(6-13)4-10(9)15-11/h3-4H,1-2H3

InChI Key

QJCKEWNNKHZPMT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)C#N)C#N)C

Origin of Product

United States

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